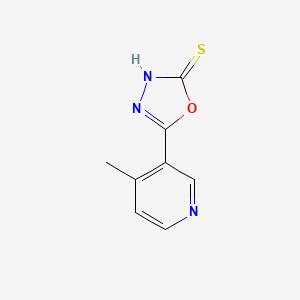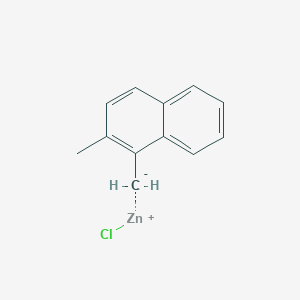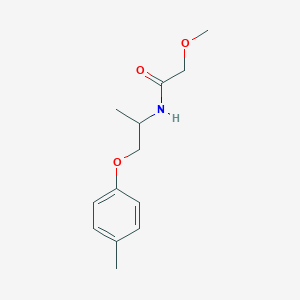
1-((2,3,4-Trimethoxybenzyl)amino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2,3,4-Trimethoxybenzyl)amino)propan-2-ol is an organic compound that features a benzylamine moiety substituted with three methoxy groups at the 2, 3, and 4 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,3,4-trimethoxybenzyl)amino)propan-2-ol typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with 1,3-diaminopropan-2-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The yield of this reaction is reported to be around 60%, with the product being purified through recrystallization from isopropanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and other advanced techniques could further enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
1-((2,3,4-Trimethoxybenzyl)amino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
1-((2,3,4-Trimethoxybenzyl)amino)propan-2-ol has been studied for its potential cardioprotective properties. Research has shown that this compound can significantly block the development of rhythm disturbances and reduce ST segment depression in models of ischemia . Additionally, it has been investigated for its antiarrhythmic and anti-ischemic activities, making it a promising candidate for further development in cardiovascular medicine .
Mécanisme D'action
The cardioprotective effects of 1-((2,3,4-trimethoxybenzyl)amino)propan-2-ol are believed to be mediated through its interaction with multiple molecular targets. These include ion channels and receptors involved in cardiac rhythm regulation. By modulating these targets, the compound can prevent arrhythmias and protect cardiac tissue from ischemic damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-(2,3,4-Trimethoxybenzyl)-N2-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}-1,2-ethanediamine: This compound shares a similar structure and has been studied for its cardioprotective properties.
1-(3,4,5-Trimethoxybenzyl)-4-{2-[(3,4,5-trimethoxybenzyl)amino]ethyl}piperazine: Another related compound with significant antiarrhythmic activity.
Uniqueness
1-((2,3,4-Trimethoxybenzyl)amino)propan-2-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which may contribute to its distinct pharmacological profile. Its ability to interact with multiple molecular targets and pathways highlights its potential as a versatile cardioprotective agent .
Propriétés
Formule moléculaire |
C13H21NO4 |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
1-[(2,3,4-trimethoxyphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C13H21NO4/c1-9(15)7-14-8-10-5-6-11(16-2)13(18-4)12(10)17-3/h5-6,9,14-15H,7-8H2,1-4H3 |
Clé InChI |
FLBKNWGFRDZFFX-UHFFFAOYSA-N |
SMILES canonique |
CC(CNCC1=C(C(=C(C=C1)OC)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14891263.png)


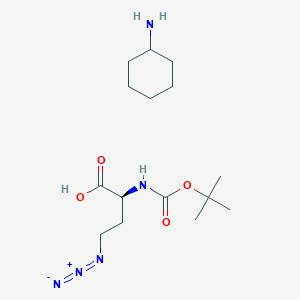
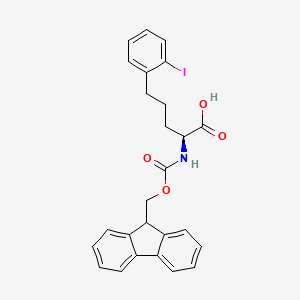

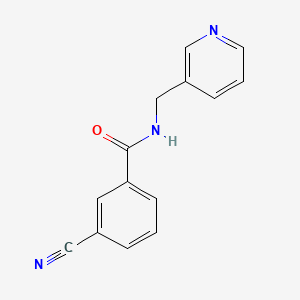
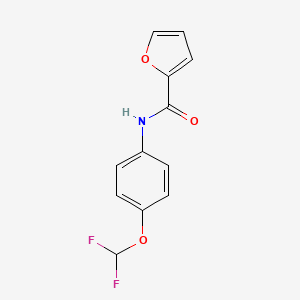
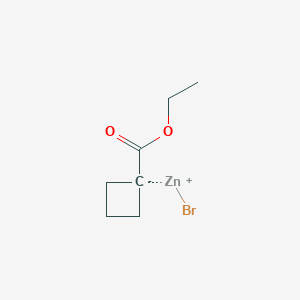
![Methyl (1R,4aS,7aS)-7-(chloromethyl)-1-methoxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14891328.png)
